
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrrolidine-1-carbonyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid typically involves a multi-step process. One common method includes the reaction of pyrrolidine and 5-bromo-2-chlorobenzoic acid with benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in acetonitrile. This is followed by a palladium-catalyzed coupling reaction using (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium acetate, and bis(pinacol)diborane in 2-methyltetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: For substitution reactions, including amines, thiols, and other nucleophilic species.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrrolidine-1-carbonyl group can influence the reactivity and selectivity of the compound in various transformations .
Comparación Con Compuestos Similares
4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid: Similar structure but with a chlorine atom instead of bromine.
4-Bromophenylboronic acid: Lacks the pyrrolidine-1-carbonyl group, making it less versatile in certain reactions.
Uniqueness: (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the boronic acid group, bromine atom, and pyrrolidine-1-carbonyl group. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C11H13BBrNO3 |
|---|---|
Peso molecular |
297.94 g/mol |
Nombre IUPAC |
[4-bromo-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BBrNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 |
Clave InChI |
JYFCDOUAZMGVFU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)Br)C(=O)N2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


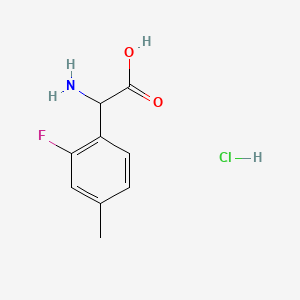
![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
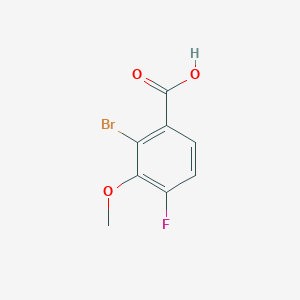
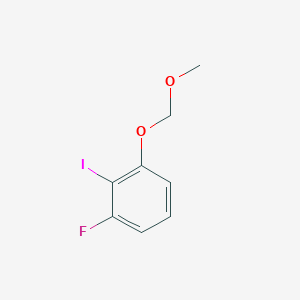
![5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B14027169.png)

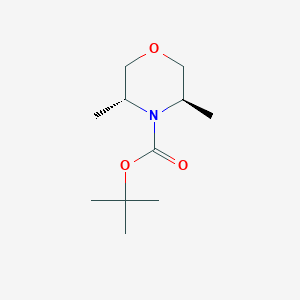
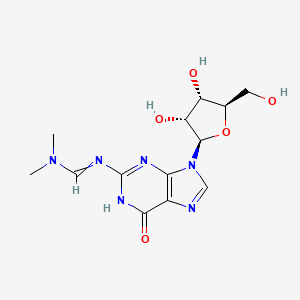

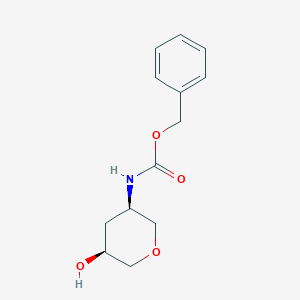
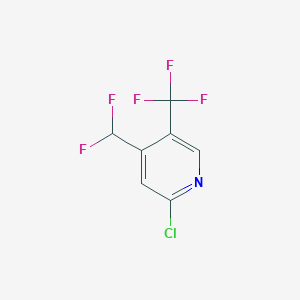

![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)

